3-Aminopyridine-D6

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2 |

|---|---|

Molecular Weight |

100.15 g/mol |

IUPAC Name |

N,N,2,4,5,6-hexadeuteriopyridin-3-amine |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2 |

InChI Key |

CUYKNJBYIJFRCU-UDDMDDBKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H] |

Canonical SMILES |

C1=CC(=CN=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Aminopyridine-D6 CAS number and molecular weight

Technical Monograph: 3-Aminopyridine-d6 ( )[1]

Part 1: Physicochemical Identity & Core Specifications

Executive Summary: 3-Aminopyridine-d6 is the fully deuterated isotopologue of 3-aminopyridine (3-AP), a critical precursor in the synthesis of pharmaceuticals (e.g., Tenatoprazole) and a ligand in coordination chemistry.[1] In bioanalytical contexts, it serves as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of 3-AP and related pyridine metabolites via LC-MS/MS.[1]

The defining characteristic of the -d6 variant is the substitution of all six hydrogen atoms (4 ring protons and 2 amine protons) with deuterium (

Chemical Specifications Table

| Parameter | Specification |

| Chemical Name | 3-Aminopyridine-d6 |

| Synonyms | 3-Pyridinamine-d6; Pyridin-3-amine-d6 |

| CAS Number | 1219805-61-4 |

| Molecular Formula | |

| Molecular Weight | 100.15 g/mol (Calculated based on |

| Exact Mass | 100.0908 Da |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, methanol, DMSO, acetonitrile |

| pKa | ~6.0 (Conjugate acid) |

| Hygroscopicity | High (Requires storage under inert atmosphere) |

Structural Visualization

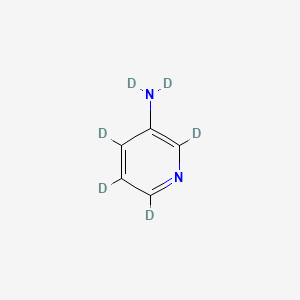

The following diagram illustrates the fully deuterated structure. Note the deuteration at both the aromatic ring positions (C2, C4, C5, C6) and the exocyclic amine group.[1]

[1]

Part 2: Critical Handling & The "Labile Amine" Paradox

Expert Insight:

A common pitfall in the use of 3-Aminopyridine-d6 is the assumption that the mass shift of +6 Da is permanent.[1] It is not.

The two deuterium atoms on the exocyclic amine group (

The HDX Mechanism

If you dissolve 3-AP-d6 (MW 100.[1]15) in standard aqueous LC-MS mobile phases, it instantly converts to 3-AP-d4 (MW 98.[1]14) as the amine deuteriums exchange with solvent protons.[1]

Implication for Mass Spectrometry:

-

Target Mass: If you tune your MS to detect the parent ion m/z 101.1 (M+H for d6), you will lose signal in aqueous conditions.[1]

-

Correct Protocol: You must track the m/z 99.1 (M+H for d4) transition in aqueous assays, effectively using the d6 reagent as a d4 standard in situ.

Part 3: Analytical Protocol (LC-MS/MS)

Objective: Quantification of 3-Aminopyridine in rat plasma using 3-AP-d6 as the Internal Standard.

Method Parameters[1][3][8][9]

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of 3-AP.[1]

-

Recommended: Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm.[1]

-

MRM Transition Setup

Due to the HDX effect described above, the transitions below assume an aqueous mobile phase where the IS exists as the d4 species.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| 3-Aminopyridine (Analyte) | 95.1 ( | 78.1 | 25 | Loss of |

| 3-Aminopyridine-d6 (Stock) | -- | -- | -- | Solid form |

| 3-Aminopyridine-d4 (In-situ IS) | 99.1 ( | 82.1 | 25 | Loss of |

Step-by-Step Workflow

-

Stock Preparation (Anhydrous):

-

Dissolve 1.0 mg 3-Aminopyridine-d6 in 1.0 mL DMSO-d6 (Deuterated DMSO).

-

Reasoning: Using non-protic, deuterated solvent preserves the full d6 state for the primary stock, ensuring concentration accuracy without mass shift ambiguity during weighing.[1]

-

-

Working Solution (Aqueous Shift):

-

Sample Processing (Protein Precipitation):

Part 4: Synthesis & Stability[5]

Synthesis Route (Hofmann Rearrangement)

The synthesis of 3-Aminopyridine-d6 typically follows the Hofmann rearrangement of deuterated nicotinamide.[1]

-

Precursor: Nicotinamide-d4 (Ring deuterated).[1]

-

Reagents:

(Sodium Deuteroxide) and -

Mechanism: The amide group is converted to an amine.[1] Carrying out the reaction in

ensures the amine protons are deuterated.[1]

Storage & Stability[1]

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen (Essential).[1]

-

Shelf Life: 2 years if sealed; <1 month if exposed to humid air (due to H/D exchange).[1]

-

Re-verification: If the container is left open, assume the amine deuteriums have exchanged to hydrogen.[1] The ring deuteriums (d4) remain stable up to high temperatures (>200°C) and pH extremes.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

-

Chavez-Eng, C. M., et al. (2002).[1] Impact of Deuterium Exchange on the Use of Deuterated Internal Standards in LC-MS/MS. Journal of Chromatography B, 774(1), 9-18.[1] (Discusses the general phenomenon of labile D-exchange in bioanalysis).

Technical Guide: Stability and Storage of 3-Aminopyridine-D6

Executive Summary

3-Aminopyridine-D6 (3-AP-D6) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Fampridine (3-Aminopyridine) in biological matrices. While the pyridine ring offers a robust scaffold, the "D6" isotopologue presents a unique stability paradox: it contains both stable (ring-bound) and labile (amine-bound) deuterium atoms.

This guide details the physicochemical stability profile of 3-AP-D6, emphasizing the prevention of hydrogen-deuterium exchange (HDX) and oxidative degradation. It provides a self-validating storage protocol designed to maintain isotopic integrity from receipt to analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

3-Aminopyridine-D6 is the fully deuterated analog of 3-Aminopyridine. Understanding the distinction between its labile and non-labile sites is the foundation of proper handling.

| Property | Specification | Notes |

| Chemical Name | 3-Aminopyridine-d6 (Perdeuterated) | Includes 4 ring deuteriums and 2 amine deuteriums. |

| Molecular Formula | Mass shift of +6 Da relative to native 3-AP. | |

| pKa | ~6.0 (Pyridine N) | Basic character dictates solvent compatibility. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, triggering HDX. |

| Solubility | Water, Ethanol, DMSO, Methanol | Critical: Solubility does not equal stability (see Section 3). |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation (N-oxide formation). |

Mechanisms of Degradation & Isotopic Instability

To ensure data integrity, researchers must mitigate three primary degradation pathways. The most critical for 3-AP-D6 is Protic Exchange , which is often overlooked in standard stability protocols.

A. The Deuterium Exchange (HDX) Mechanism

In 3-AP-D6, the deuterium atoms exist in two distinct chemical environments:

-

Ring Deuteriums (C-D): High bond dissociation energy. Stable under neutral/basic conditions.

-

Amine Deuteriums (N-D): Highly labile. In the presence of any protic solvent (Water, Methanol-H4) or atmospheric moisture, these undergo rapid exchange with protons (

).

The "D6 to D4" Shift: If 3-AP-D6 is exposed to ambient humidity or dissolved in non-deuterated water/methanol, it will instantaneously revert to 3-Aminopyridine-d4 .

-

Reaction:

-

Impact: The precursor mass in LC-MS transitions will shift from M+6 to M+4, potentially causing MRM (Multiple Reaction Monitoring) failure if the method is set solely for D6.

B. Oxidative Stress

Primary amines on pyridine rings are susceptible to oxidation, forming N-oxides or azo-dimers, particularly when exposed to UV light and oxygen. This results in a yellow/brown discoloration.

C. Visualizing the Degradation Pathways

The following diagram maps the causality between environmental stressors and chemical outcomes.

Figure 1: Degradation pathways of 3-Aminopyridine-D6. Red paths indicate critical failure points.

Storage & Handling Protocols

This protocol utilizes a "Self-Validating" approach: every step is designed to prevent the ingress of moisture and oxygen.

A. Long-Term Storage (Solid State)

-

Temperature: Store at -20°C (-4°F) . Lower temperatures reduce the kinetic rate of oxidation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Why Amber? Blocks UV radiation to prevent photolysis.

-

Why Teflon? Prevents leaching of plasticizers which can interfere with MS signals.

-

-

Desiccation: Vials must be placed inside a secondary container (desiccator) with active desiccant (e.g., silica gel or molecular sieves) to trap moisture during freezer cycles.

B. Reconstitution & Solution Stability

CRITICAL: If you require the compound to remain "D6" (M+6), you must use deuterated solvents (e.g.,

For Standard LC-MS/MS (Bioanalysis): Most researchers use 3-AP-D6 as an internal standard for biological samples (plasma/urine). In this workflow, reversion to D4 is expected and acceptable , provided it is consistent.

-

Stock Solution: Dissolve 3-AP-D6 in DMSO or Methanol.

-

Note: In Methanol (

), the amine deuteriums will exchange immediately. The standard becomes effectively 3-AP-d4.

-

-

Working Solution: Dilute in water/acetonitrile mixtures.

-

Stability Window:

-

Stock (DMSO, -20°C): Stable for 6 months.

-

Working Soln (Water/ACN, 4°C): Stable for 1 week. Discard if yellowing occurs.

-

Analytical Verification & Workflow

To ensure the material is fit for purpose, follow this QC workflow upon receipt and before critical assays.

QC Protocol: Isotopic Enrichment Check

Method: Direct Infusion ESI-MS (Positive Mode) or H-NMR.

-

Prepare Sample: Dissolve 1 mg in

(to check D6) or -

Run Scan:

-

Acceptance Criteria:

-

Chemical Purity: >98% (by UV/TIC).

-

Isotopic Purity: <1% contribution from M+0 (native) mass.

-

Operational Workflow Diagram

Figure 2: Decision matrix for handling 3-AP-D6 based on analytical requirements.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

- Maeda, M., et al. (1977).Hydrogen-Deuterium Exchange on Carbon Atoms of Amines.

-

ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

3-Aminopyridine-D6 certificate of analysis specifications

A Technical Guide to Certificate of Analysis Specifications and Bioanalytical Application

Introduction: The Criticality of the Internal Standard

In the quantitative bioanalysis of Fampridine (4-aminopyridine) and its isomer 3-Aminopyridine (3-AP) , the choice of internal standard (IS) is the single greatest determinant of assay robustness. While structural analogs (e.g., 2-aminopyridine) were historically used, they fail to compensate for the specific matrix effects and ionization suppression encountered in modern LC-MS/MS workflows.

3-Aminopyridine-D6 (3-AP-d6) represents the gold standard for isotopic dilution. However, this reagent presents a unique chemical paradox: while synthesized and certified as a hexadeuterated (D6) solid, it frequently behaves as a tetradeuterated (D4) species in liquid chromatography.

This guide moves beyond generic CoA interpretation. It provides a strategic framework for validating 3-AP-d6 specifications and navigating its unique isotopic chemistry to ensure FDA/EMA compliance in regulated bioanalysis.

The Anatomy of the Certificate of Analysis (CoA)

A CoA for a deuterated standard is not merely a purity check; it is a guarantee of isotopic integrity. Below are the rigorous specifications required for 3-AP-d6 intended for GLP/GMP applications.

2.1 Core Specification Table

| Parameter | Specification Limit | Methodological Rationale |

| Appearance | Off-white to pale yellow crystalline solid | 3-AP is photosensitive and oxidizes to brown N-oxides upon light/air exposure. |

| Chemical Purity | Determined by HPLC-UV (254 nm). Impurities >2% can cause ionization competition in the source. | |

| Isotopic Enrichment | Critical: Low enrichment leads to "d0-contribution" (unlabeled analyte) which biases the LLOQ. | |

| Identity (H-NMR) | Conforms to structure; Absence of aromatic protons | Confirms deuteration of the pyridine ring (positions 2, 4, 5, 6). |

| Identity (MS) | Confirms molecular weight of the fully deuterated species (D6). | |

| Water Content | < 1.0% (Karl Fischer) | 3-AP is hygroscopic. Excess water accelerates degradation and complicates weighing. |

| Residual Solvents | < ICH Q3C Limits | Solvents like DMSO or Methanol can interfere with stock solution stability. |

2.2 The "D6 vs. D4" Technical Paradox

Expert Insight: You must distinguish between the certified state and the analytical state.

-

Solid State (CoA): The molecule is 3-Aminopyridine-d6 (

). The amine protons are deuterated.[1] -

Liquid State (LC-MS): Upon dissolution in protic solvents (Water, Methanol, Acetonitrile with water), the amine deuteriums (

) rapidly exchange with solvent protons ( -

Result: The effective mass shifts from 100 Da (D6) to 98 Da (D4) .

-

Validation Rule: If your CoA claims D6, but your MS tuning shows a parent mass of ~99 (

), the standard is not defective. It is chemically behaving as expected.

Strategic Validation Workflow (Graphviz)

The following workflow outlines the decision logic for receiving and validating a new lot of 3-AP-d6, specifically addressing the isotopic exchange issue.

Figure 1: Decision matrix for validating 3-AP-d6. Note the divergence at Step 5, where the solvent choice dictates the observed mass.

Bioanalytical Application Protocol (LC-MS/MS)

To utilize 3-AP-d6 effectively in a regulated environment (FDA/EMA), follow this self-validating protocol. This method assumes the standard has exchanged to the D4 form in solution.

4.1 Stock Preparation

-

Primary Stock: Dissolve 1 mg 3-AP-d6 in 1 mL DMSO (dimethyl sulfoxide).

-

Why: 3-AP is highly soluble in DMSO, and DMSO minimizes oxidative degradation compared to methanol.

-

-

Working Solution: Dilute Primary Stock into Water/Acetonitrile (50:50 v/v) to reach ~100 ng/mL.

-

Note: At this step, the N-D2 converts to N-H2. The mass becomes [M+H]+ = 99.1.

-

4.2 LC-MS/MS Parameters

-

Column: Waters XBridge C18 or equivalent (High pH stability required).

-

Mobile Phase: 10 mM Ammonium Formate (pH 9.0) / Acetonitrile.[2][3][4]

-

Why pH 9.0? 3-AP is basic (pKa ~9.1). High pH suppresses ionization of the pyridine nitrogen during chromatography, improving retention on C18, but ionization is achieved in the source via ESI+.

-

-

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

| Fampridine (Analyte) | 95.1 | 77.0 (Loss of | 22 | 50 |

| 3-AP-d6 (IS) | 99.1 | 81.0 | 22 | 50 |

*Note: These values reflect the in-situ D4 species. If you tune for 101 -> 83 (D6), you will see zero signal in this mobile phase.

4.3 Validation of Isotopic Interference (The "Cross-Talk" Test)

Before running samples, you must validate the CoA's isotopic purity claim experimentally:

-

IS Interference Check: Inject a Blank sample spiked only with IS. Monitor the Analyte channel (95.1 -> 77.0).

-

Acceptance: Response must be < 5% of the LLOQ response.[5]

-

Failure Mode: If signal exists, the CoA "Isotopic Enrichment" is likely <99%, or the "D6" label masked a significant "d0" impurity.

-

-

Analyte Interference Check: Inject a ULOQ sample (no IS). Monitor the IS channel (99.1 -> 81.0).

-

Acceptance: Response must be < 5% of the average IS response.

-

Failure Mode: High concentrations of drug naturally occurring isotopes (M+4) overlapping with the IS. (Rare for small molecules like 3-AP, but critical to verify).

-

Troubleshooting & Stability

5.1 Storage Conditions

-

Solid: Store at -20°C, protected from light and moisture. Desiccant is mandatory.

-

Solution: Stable in DMSO for 3 months at -20°C. In aqueous working solutions, stability is limited to 1 week due to potential adsorption to glass surfaces (silanol interactions). Use Polypropylene vials.

5.2 The "Disappearing Signal"

If IS signal intensity drops over a sequence:

-

Check pH: 3-AP retention is highly pH dependent. If mobile phase pH drifts below 8.0, the analyte elutes in the void volume.

-

Check Deuterium Scrambling: In highly acidic mobile phases (pH < 3) stored for long periods, there is a theoretical risk of ring-deuterium exchange, though aromatic C-D bonds are generally stable.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Song, Q., & Rock, D. A. (2012). Impact of Isotope Exchange on the Quantitation of Deuterated Internal Standards in Bioanalysis. Journal of Chromatography B. (Contextual grounding on H/D exchange mechanisms in LC-MS).

-

PubChem. (2023). 3-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

A Technical Guide to the Physicochemical Properties and Analysis of Deuterated 3-Aminopyridine

Abstract

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a sophisticated approach in modern drug development to enhance pharmacokinetic profiles. This guide provides an in-depth technical overview of deuterated 3-aminopyridine, a compound of interest for its potential applications in neuroscience and beyond. We will explore the fundamental principles of the deuterium kinetic isotope effect (KIE), detail the synthesis and analytical characterization of deuterated 3-aminopyridine, and present a comparative analysis of its physicochemical properties against its non-deuterated (protio) analogue. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and validated protocols to support the advancement of next-generation therapeutics.

The Strategic Role of Deuteration in Medicinal Chemistry

Deuteration, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful strategy for optimizing drug metabolism and pharmacokinetics (DMPK).[1] This approach leverages the deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of an atom with its isotope alters the rate of a chemical reaction.[2][3]

The foundational principle of the KIE in drug metabolism lies in the increased bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3] Due to the greater mass of deuterium (one proton, one neutron) versus protium (one proton), the C-D bond has a lower zero-point vibrational energy.[2] Consequently, more energy is required to cleave a C-D bond.[]

Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-determining step.[5] By replacing a metabolically labile hydrogen with deuterium, the rate of enzymatic degradation can be significantly reduced.[2] This can lead to:

-

Improved Metabolic Stability: A longer half-life in the body.[6]

-

Enhanced Drug Exposure: Higher plasma concentrations (AUC).

-

Reduced Formation of Reactive Metabolites: Potentially improving the safety profile.

-

More Convenient Dosing Regimens: Less frequent administration.

The approval of the first deuterated drug, Austedo® (deutetrabenazine), by the U.S. FDA in 2017 validated this strategy, paving the way for a new class of therapeutics.[][8]

Caption: The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism.

Comparative Physicochemical Properties: 3-Aminopyridine vs. 3-Aminopyridine-d₄

The introduction of deuterium atoms results in predictable changes to the physical properties of a molecule, primarily an increase in molecular weight. Other properties such as melting point, boiling point, and pKa may exhibit subtle shifts. For the purpose of this guide, we will compare the properties of standard 3-aminopyridine with its commonly available deuterated isotopologue, 3-aminopyridine-2,4,5,6-d₄.

| Property | 3-Aminopyridine (Protio) | 3-Aminopyridine-2,4,5,6-d₄ (Deuterated) | Rationale for Difference |

| Molecular Formula | C₅H₆N₂ | C₅H₂D₄N₂ | Replacement of 4 H atoms with D atoms. |

| Molecular Weight | 94.12 g/mol | 98.14 g/mol | Increased mass due to four neutrons. |

| Appearance | Colorless to yellow or brown solid.[9][10][11] | Typically a colorless or off-white solid. | Isotopic substitution does not alter electronic transitions responsible for color. |

| Melting Point | 60-65 °C[10][12][13][14] | Data not widely published, but expected to be very similar to the protio form. | Intermolecular forces are minimally affected by deuteration. |

| Boiling Point | ~248-252 °C[12][15] | Expected to be slightly higher than the protio form. | Increased molecular weight can slightly increase boiling point. |

| pKa (at 25°C) | 6.04[12][13] | Expected to be slightly lower than the protio form. | C-D bonds are slightly less electron-donating than C-H bonds, which can subtly affect basicity. |

| Water Solubility | Soluble (>1000 g/L).[11][12][14] | Expected to be highly soluble. | Polarity and hydrogen bonding capability of the amino group are unchanged. |

Synthesis and Characterization

Synthesis of 3-Aminopyridine

Standard 3-aminopyridine is commonly prepared via the Hofmann rearrangement of nicotinamide using sodium hypobromite.[14][15][16] Other methods include the reduction of 3-nitropyridine or amination of 3-bromopyridine.[16][17]

Synthesis of Deuterated 3-Aminopyridine

The synthesis of deuterated aromatic compounds can be achieved through several methods, including metal-catalyzed H-D exchange reactions.[18] For 3-aminopyridine-2,4,5,6-d₄, a common laboratory-scale approach involves the H-D exchange of pyridine itself in D₂O with a catalyst, followed by nitration and subsequent reduction.

Caption: General Synthetic Workflow for 3-Aminopyridine-d₄.

Analytical Characterization Workflow

Confirming the identity, purity, and degree of deuteration is a critical, self-validating step in the synthesis of any isotopically labeled compound. A multi-technique approach is considered the gold standard.[19][20]

Expert Insight: No single technique provides a complete picture.[21] NMR is the benchmark for confirming the location of deuterium incorporation, while mass spectrometry definitively confirms the mass shift and isotopic purity.[][19][20] Chromatography ensures that these measurements are made on a pure substance.

Caption: Integrated Analytical Workflow for Characterization.

Experimental Protocols

Protocol: ¹H-NMR Analysis for Deuteration Confirmation

Objective: To confirm the successful replacement of hydrogen with deuterium at the 2, 4, 5, and 6 positions of the pyridine ring.

-

Sample Preparation: Accurately weigh ~5 mg of the deuterated 3-aminopyridine sample. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[22]

-

Instrument Setup: Use a standard ¹H-NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed and locked on the solvent's deuterium signal.

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, relaxation delay D1 of 1-2 seconds).

-

Data Analysis:

-

Expected Outcome: The spectrum of successfully synthesized 3-aminopyridine-2,4,5,6-d₄ will show a significant reduction or complete disappearance of the aromatic proton signals corresponding to the 2, 4, 5, and 6 positions compared to the spectrum of a standard 3-aminopyridine sample run under identical conditions.

-

Causality: Since deuterium does not have a nuclear spin that is detected in ¹H-NMR, its presence results in a null signal at that position.[23] The remaining signals will correspond to the amino (-NH₂) protons and any residual, non-deuterated sites.

-

Protocol: Mass Spectrometry for Isotopic Purity

Objective: To confirm the molecular weight increase corresponding to the incorporation of four deuterium atoms and to assess the isotopic purity.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for LC-MS).

-

Instrument Setup: Use an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Infuse the sample directly or perform a rapid chromatographic separation. Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 90-110).

-

Data Analysis:

-

Expected Outcome: The mass spectrum of the protio 3-aminopyridine will show a primary ion at m/z 95.06 ([M+H]⁺). The deuterated sample should exhibit a primary ion at m/z 99.08 ([M+H]⁺), a shift of +4 Da.

-

Isotopic Purity Calculation: The isotopic purity is determined by the relative abundance of the desired deuterated mass peak (m/z 99) compared to the sum of all related isotopic peaks (e.g., m/z 95, 96, 97, 98, 99).

-

Causality: Mass spectrometry separates ions based on their mass-to-charge ratio. The addition of four neutrons (from the four deuterium atoms) directly increases the molecular mass by approximately 4 Da, providing unambiguous confirmation of incorporation.[21]

-

Chemical Reactivity and Stability

The chemical reactivity of deuterated 3-aminopyridine is largely identical to its protio counterpart for reactions that do not involve the cleavage of a C-D bond on the pyridine ring.[9] The amino group and the pyridine nitrogen retain their characteristic nucleophilicity and basicity.[24]

However, in reactions where a C-H/C-D bond at positions 2, 4, 5, or 6 is the rate-limiting step (e.g., certain electrophilic aromatic substitutions or metal-catalyzed cross-couplings), the deuterated compound will react more slowly due to the kinetic isotope effect.

Stability: The compound is stable under normal laboratory conditions but should be stored in a cool, dark place under an inert atmosphere, as 3-aminopyridine can be sensitive to air and moisture.[11]

References

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.

- ChemicalBook. 3-Aminopyridine | 462-08-8.

- ChemicalBook. 3-Aminopyridine CAS#: 462-08-8.

- Bluer-shop.com. Buy 3-Aminopyridine-d4.

- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Aminopyridine | 462-08-8.

- Haz-Map. 3-Aminopyridine - Hazardous Agents.

- Loba Chemie. 3-AMINOPYRIDINE | 462-08-8.

- PubMed Central. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine.

- MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1.

- Research Square. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

- Wikipedia. 3-Aminopyridine.

- PubChem. 3-Aminopyridine | C5H6N2 | CID 10009.

- Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet.

- ChemicalBook. 3-Aminopyridine | 462-08-8.

- BOC Sciences. Approved Deuterated Drugs.

- PubMed. The Kinetic Isotope Effect in the Search for Deuterated Drugs.

- Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure.

- ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- YouTube. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- FDA Law Blog. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.

- BenchChem. understanding deuterium kinetic isotope effect in drug metabolism.

- ResearchGate. Synthesis of 3-Aminopyridine.

- Google Patents. Preparation method of 3-aminopyridine.

- BenchChem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.

- Cambridge Isotope Laboratories. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.

- Bioscientia. Deuterated Drugs.

- PubMed Central. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties.

- Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

- C&EN Global Enterprise. FDA approves first deuterated drug.

- PLOS. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.

- Wikipedia. Deuterated drug.

- Alfa Chemistry. Deuterated Solvents for NMR.

- BOC Sciences. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

Sources

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope.com [isotope.com]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy 3-Aminopyridine-d4 [smolecule.com]

- 10. 462-08-8 CAS | 3-AMINOPYRIDINE | Laboratory Chemicals | Article No. 1075B [lobachemie.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]

- 13. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]

- 14. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 18. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resolvemass.ca [resolvemass.ca]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. m.youtube.com [m.youtube.com]

- 22. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 23. studymind.co.uk [studymind.co.uk]

- 24. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of 3-Aminopyridine in Drug Synthesis

Executive Summary: The "Aniline" of the Pyridine World

3-Aminopyridine (3-AP) occupies a unique chemical space in medicinal chemistry.[1] Unlike its isomers 2-aminopyridine and 4-aminopyridine, where the amino group interacts strongly with the ring nitrogen via amidine-like resonance, 3-AP behaves electronically more like a deactivated aniline. This structural distinction governs its reactivity profile, metabolic stability, and utility as a "privileged scaffold" in drug discovery.[1]

This guide details the strategic manipulation of 3-AP to access high-value pharmacophores, specifically imidazo[4,5-b]pyridines (purine bioisosteres) and pyrido-pyrimidines (kinase inhibitor cores).[1]

Strategic Reactivity & Chemical Profile[1]

Electronic Duality

The reactivity of 3-AP is defined by the competition between two nucleophilic centers:

-

The Pyridine Nitrogen (

): The most basic site ( -

The Exocyclic Amine (

): A weaker nucleophile compared to aniline due to the electron-withdrawing inductive effect (-I) of the pyridine ring.[1]

Regioselectivity Challenges (The Nitration Problem)

A critical synthetic bottleneck is introducing substituents at the C2 position to form fused bicyclic systems.[1] Direct electrophilic aromatic substitution (SEAr) on 3-AP is difficult because the ring is deactivated, and acidic conditions protonate

The Solution: The Urea Protection Strategy To access the 2,3-diaminopyridine core (essential for imidazopyridines), a rearrangement strategy is superior to direct nitration.[1]

Key Synthetic Architectures & Case Studies

Scaffold A: Imidazo[4,5-b]pyridine (Purine Bioisosteres)

This scaffold is a direct analogue of purine, making it a critical core for ATP-competitive kinase inhibitors and proton pump inhibitors (e.g., Tenatoprazole analogues).[1]

-

Mechanism: The synthesis requires a "vicinal diamine" motif.[1] Since 3-AP only has one amino group, the C2 position must be aminated.[1]

-

Synthetic Pathway:

-

Nitration: 3-AP is converted to 2-nitro-3-aminopyridine via the urea intermediate (as shown in Figure 1).[1]

-

Reduction: The nitro group is reduced (Fe/AcOH or H2/Pd) to yield 2,3-diaminopyridine.[1]

-

Cyclization: Condensation with a carboxylic acid, aldehyde, or orthoester closes the imidazole ring.[1]

-

Scaffold B: Amide Conjugates (Gastrointestinal Drugs)

Case Study: Synthesis of Troxipide

Troxipide is a systemic non-anticholinergic gastroprotective agent.[1][2] Its synthesis showcases the direct acylation of the 3-amino group, requiring careful control of pH to prevent

Reaction Scheme:

-

Optimization Tip: Use a biphasic system (DCM/aq. Na2CO3) or a scavenger base (TEA) to neutralize HCl immediately.[1] If the medium becomes too acidic, 3-AP protonates at the ring nitrogen, precipitating out of the organic phase and stalling the reaction.[1]

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Coupling of 3-Aminopyridine

Cross-coupling 3-AP with aryl halides is challenging due to catalyst poisoning by the pyridine nitrogen. The following protocol uses a specific ligand/base combination to overcome this.

Target: N-(3-pyridyl)-aniline derivatives (Kinase Inhibitor Precursors).

Reagents:

-

3-Aminopyridine (1.2 equiv)

-

Aryl Bromide (1.0 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Ligand: Xantphos (4 mol%) - Crucial for preventing Pd chelation by pyridine.

-

Base:

(1.4 equiv) - Soluble enough in dioxane to drive the reaction. -

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

-

Inerting: Charge a flame-dried Schlenk tube with Aryl Bromide (1.0 mmol), 3-AP (1.2 mmol),

(18 mg), Xantphos (23 mg), and -

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Heating: Seal the tube and heat to 100°C for 12–16 hours. Note: Monitoring by TLC is essential.[1] 3-AP streaks on silica; use TEA-treated plates.

-

Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

-

Purification: Flash chromatography (DCM/MeOH gradient). 3-AP derivatives are polar; a gradient up to 10% MeOH is often required.[1]

Protocol 2: Synthesis of 2,3-Diaminopyridine (Key Intermediate)

Step 1: Nitrate Rearrangement

-

Dissolve 3-aminopyridine in conc.

at 0°C. -

Add fuming

dropwise.[1] -

Heat to 90°C for 1 hour.

-

Pour onto ice/water and neutralize with

. -

Isolate the 2-nitro-3-aminopyridine isomer (yellow solid).[1]

Step 2: Reduction

-

Suspend 2-nitro-3-aminopyridine in Methanol.

-

Add 10% Pd/C (5 wt%).[1]

-

Stir under

balloon (1 atm) for 4 hours. -

Filter through Celite.[1] The filtrate contains unstable 2,3-diaminopyridine, which should be used immediately in the next cyclization step to avoid oxidation (darkening).[1]

Data Summary: Reactivity Comparison

| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Impact on Synthesis |

| pKa (Ring N) | 6.86 | 5.98 | 9.17 | 3-AP is the least basic; easier to deprotonate the amine. |

| Resonance | Amidine-like | Aniline-like | Amidine-like | 3-AP amino group is more nucleophilic than 2- or 4-isomers. |

| Direct Nitration | Position 3 or 5 | Position 2 (difficult) | Position 3 | 3-AP requires protection/rearrangement for C2 functionalization.[1] |

| Pd Catalyst Poisoning | High (Chelating) | Moderate | High | 3-AP requires bulky ligands (Xantphos/BINAP) to prevent N-binding.[1] |

Visualization of Drug Discovery Workflows

References

-

Review of Aminopyridines in Drug Design Source: National Institutes of Health (NIH) / PMC Title:[1] Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[1] URL:[Link]

-

Buchwald-Hartwig Coupling Conditions Source: Organic Chemistry Portal Title: Buchwald-Hartwig Cross Coupling Reaction - Ligands and Conditions.[1][3] URL:[Link][1]

-

Synthesis of Troxipide Source: Wikipedia / Chemical Literature Title: Troxipide - Chemical Structure and Synthesis References.[1] URL:[Link][1]

- Title: Process for the preparation of 2-nitro-3-aminopyridine (US Patent 4952697A).

-

Imidazo[4,5-b]pyridine Synthesis Source: MDPI Molecules Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. URL:[Link][1]

Sources

Technical Guide: Aminopyridines in Neurological Research and Therapeutics

Executive Summary

Aminopyridines, specifically 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) , represent a critical class of potassium channel blockers used both as pharmacological tools in basic neuroscience and as approved therapeutics for specific neurological deficits.[1][2] Their primary mechanism—blockade of voltage-gated potassium (Kv) channels—results in action potential (AP) broadening, enhanced presynaptic calcium influx, and increased neurotransmitter release.[1][3][4]

This technical guide provides a rigorous analysis of their pharmacodynamics, experimental utility in electrophysiology, and safety considerations for drug development professionals.

Part 1: Molecular Mechanism & Pharmacology

The Kv Channel Blockade

The therapeutic efficacy of aminopyridines stems from their ability to reversibly block the pore of voltage-gated potassium channels, particularly the Kv1 family (Kv1.1 and Kv1.2).

-

Physiological Baseline: In myelinated axons, Kv channels are clustered in the juxtaparanodal region, underneath the myelin sheath. They act to repolarize the membrane after an action potential.[4]

-

Pathology (MS/Demyelination): When myelin is lost, these channels become exposed. Current leaks out of the axon through these channels, causing the action potential to fail (conduction block) or the refractory period to extend.

-

Aminopyridine Intervention: By blocking these exposed channels, aminopyridines prevent potassium efflux. This restores the safety factor for conduction, allowing the action potential to propagate through demyelinated segments.

Compound Differentiation: 4-AP vs. 3,4-DAP

While mechanistically similar, their pharmacokinetic profiles dictate their specific clinical and research applications.[4]

| Feature | 4-Aminopyridine (Fampridine) | 3,4-Diaminopyridine (Amifampridine) |

| Primary Target | Kv1.1, Kv1.2 (CNS & PNS) | Kv1 family (PNS dominant) |

| BBB Permeability | High (Lipophilic) | Low (Limited CNS entry) |

| Clinical Indication | Multiple Sclerosis (Walking improvement) | Lambert-Eaton Myasthenic Syndrome (LEMS) |

| Key Research Use | Seizure models; Demyelination studies | NMJ synaptic transmission; Presynaptic Ca2+ dynamics |

| Seizure Risk | High (Dose-limiting toxicity) | Lower (due to poor CNS penetration) |

Visualization: Synaptic Mechanism of Action

The following diagram illustrates the cascade from Kv channel blockade to neurotransmitter release.

Figure 1: Mechanistic cascade of aminopyridines at the presynaptic terminal. Blockade of K+ efflux extends the depolarization phase, forcing voltage-gated Calcium channels to remain open longer.[3]

Part 2: Experimental Protocols

Protocol A: Ex Vivo Brain Slice Electrophysiology

Objective: To quantify the broadening of the action potential (AP) and enhancement of synaptic transmission in cortical or hippocampal pyramidal neurons.

Expert Insight: Temperature control is critical. Kv channel kinetics are highly temperature-dependent. Recordings should be performed at near-physiological temperatures (32–34°C), not room temperature, to accurately model drug effects.

Materials:

-

Tissue: Acute coronal slices (300–400 µm) from rodent brain (e.g., Prefrontal Cortex or Hippocampus).

-

aCSF (Artificial Cerebrospinal Fluid): Standard composition, bubbled with 95% O2 / 5% CO2.

-

Drug Stock: 4-AP dissolved in water (100 mM stock), stored at -20°C. Working concentration: 10–100 µM.

Step-by-Step Workflow:

-

Slice Preparation:

-

Deeply anesthetize animal and rapidly decapitate.

-

Extract brain into ice-cold, sucrose-substituted cutting solution (prevents excitotoxicity during cutting).

-

Cut slices using a vibratome and transfer to a recovery chamber containing standard aCSF at 34°C for 30 minutes, then hold at room temperature for 1 hour. Causality: This "recovery period" allows neurons to reset ionic gradients disturbed during slicing.

-

-

Baseline Recording:

-

Transfer slice to the recording chamber (perfused at 2–3 mL/min with oxygenated aCSF at 32°C).

-

Perform Whole-Cell Patch Clamp on a pyramidal neuron.

-

Inject current steps (Current Clamp mode) to elicit action potentials.

-

Critical Metric: Record baseline AP half-width (duration at 50% amplitude) and frequency. Establish a stable baseline for >10 minutes.

-

-

Drug Application (Wash-in):

-

Switch perfusion to aCSF + 4-AP (typically 50 µM).

-

Record continuously for 15–20 minutes.

-

Note: 4-AP effects can be slow to equilibrate in deep tissue layers.

-

-

Data Analysis:

-

Compare AP half-width pre- and post-drug.

-

Success Criteria: A statistically significant broadening of the AP (typically >20% increase) and/or appearance of spontaneous synaptic events (EPSPs) due to enhanced network excitability.

-

Visualization: Electrophysiology Workflow

The following diagram outlines the logical flow of the ex vivo experiment.

Figure 2: Workflow for assessing aminopyridine efficacy in acute brain slices.

Part 3: Safety & Toxicology in Research

The Seizure Liability

While 4-AP is a therapeutic, it is also a potent convulsant. In drug development, 4-AP is often used to induce seizures in animal models to test anti-epileptic drugs. This duality requires strict safety protocols when testing 4-AP as a therapeutic agent.

-

Therapeutic Window: The therapeutic plasma concentration for walking improvement in MS is roughly 20–50 ng/mL. Seizure risk increases significantly above 100 ng/mL.

-

Monitoring: In vivo studies using 4-AP must include EEG monitoring or detailed behavioral scoring (Racine scale) to distinguish between therapeutic motor improvement and prodromal seizure activity (e.g., freezing, wet-dog shakes).

Off-Target Effects (Expert Insight)

Recent research suggests 3,4-DAP may have off-target agonist effects on Cav1 (L-type) calcium channels , independent of Kv blockade.[1] This is crucial for researchers to consider if they observe calcium transients that do not correlate with AP broadening, as it implies a secondary mechanism of action [1].

References

-

Mechanism of 3,4-DAP on Cav1 Channels

-

Clinical Pharmacokinetics of Fampridine

-

4-AP in Seizure Models

-

General Mechanism in MS

- Title: 4-Aminopyridine in Multiple Sclerosis: A Review.

- Source: N

-

URL:[Link]

Sources

- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopyridine-D6 safety data sheet and handling precautions

Technical Safety & Handling Monograph: 3-Aminopyridine-D6

Executive Technical Summary

3-Aminopyridine-D6 (3-AP-D6) is a stable isotope-labeled isotopologue of 3-aminopyridine (3-AP), primarily utilized as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic profiling and metabolic tracking. While chemically similar to its non-deuterated parent, the introduction of deuterium atoms necessitates precise handling to maintain isotopic enrichment integrity.

From a safety perspective, 3-AP-D6 retains the potent neurotoxic profile of the aminopyridine class. It acts as a broad-spectrum voltage-gated potassium channel (

Chemical Identity & Physicochemical Properties

The following data compares the labeled compound with its parent to highlight critical handling differences, particularly regarding molecular weight adjustments in stoichiometry.

| Property | 3-Aminopyridine (Parent) | 3-Aminopyridine-D6 (Deuterated) |

| CAS Number | 462-08-8 | 1219805-61-4 (varies by enrichment) |

| Molecular Formula | ||

| Molecular Weight | 94.12 g/mol | ~100.15 g/mol (assuming D6) |

| Appearance | White to yellow/brown crystals | Off-white to beige solid |

| Solubility | Soluble in water, ethanol, ether | Soluble in water, MeOH, DMSO |

| Hygroscopicity | Moderate | High (Deuterium exchange risk) |

| Storage | Cool, dry, well-ventilated | Desiccated, -20°C, Inert Atmosphere |

Critical Insight: The D6 isotopologue is prone to H/D exchange at labile positions (amine protons) if exposed to atmospheric moisture. Storage under argon in a desiccator is mandatory to prevent isotopic dilution.

Hazard Identification & Toxicology

Mechanism of Action: Potassium Channel Blockade

The primary toxicity of 3-AP-D6 stems from its ability to block voltage-gated potassium channels. By inhibiting the efflux of potassium ions (

Diagram 1: Neurotoxic Mechanism of 3-Aminopyridine-D6

Figure 1: Pathophysiological cascade of aminopyridine toxicity. Blockade of

GHS Classification & H-Codes

-

Acute Toxicity (Oral): Category 2/3 (Fatal/Toxic if swallowed) - H301

-

Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin) - H311

-

Skin/Eye Irritation: Category 2 - H315 / H319 [1]

-

Target Organ Toxicity: STOT SE 3 (Respiratory irritation) - H335

Safe Handling & Experimental Protocols

Engineering Controls

-

Primary Barrier: All handling of solid 3-AP-D6 must occur within a certified Chemical Fume Hood or a Glovebox (preferred for weighing <10 mg).

-

Static Control: Use anti-static gun/ionizer during weighing. Deuterated compounds are often dry and prone to static fly-away, increasing inhalation risk.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P100 respirator if working outside a hood (not recommended).

-

Dermal: Double-gloving with Nitrile (minimum 5 mil thickness). 3-AP penetrates skin rapidly.

-

Ocular: Chemical splash goggles.

Protocol: Preparation of Internal Standard Stock Solution (1 mg/mL)

Objective: To safely prepare a stable stock solution for LC-MS analysis without isotopic exchange.

Reagents:

-

Methanol (LC-MS Grade, Anhydrous)

-

Formic Acid (0.1% v/v, optional stabilizer)

Step-by-Step Workflow:

-

Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

-

Rationale: Opening a cold vial condenses atmospheric water, causing H/D exchange on the amine group.

-

-

Weighing:

-

Place a tared amber glass vial (20 mL) inside the balance draft shield.

-

Using a micro-spatula, transfer ~10 mg of 3-AP-D6.

-

Record exact weight (e.g., 10.05 mg).

-

Safety Check: Immediately wipe the balance area with a wet tissue (methanol) and dispose of it as hazardous waste.

-

-

Solubilization:

-

Calculate the required volume of Methanol to achieve 1.0 mg/mL (e.g., 10.05 mL).

-

Add Methanol slowly. Vortex for 30 seconds.

-

Note: Methanol is protic, but the exchangeable amine deuteriums will equilibrate. For non-exchangeable ring deuteriums (D4), methanol is safe. If D6 includes amine deuteriums, use MeOD (deuterated methanol) to preserve the D-label on the nitrogen.

-

-

Storage:

-

Aliquot into small volumes (e.g., 100 µL) in amber HPLC vials.

-

Store at -80°C. Stability is typically >1 year.

-

Diagram 2: Safe Handling & Workflow Logic

Figure 2: Operational workflow emphasizing thermal equilibration and containment.

Emergency Response & Waste Disposal

First Aid Measures

-

Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).

-

Skin Contact: Wash with soap and copious water for 15 minutes.[4] Aminopyridines are lipophilic; rapid washing is crucial to prevent systemic absorption.

-

Ingestion: IMMEDIATE medical attention is required. Induce vomiting only if instructed by poison control.

Spill Cleanup

-

Don full PPE (Tyvek suit, double gloves, respirator).

-

Dry Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.

-

Wet Spill: Absorb with vermiculite or sand.

-

Clean surface with 10% bleach followed by ethanol.

Disposal

-

Classification: P-listed hazardous waste (or equivalent highly toxic classification).

-

Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.

-

Do NOT dispose of down the drain.[6]

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

-

Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 7(1), 65–76. (Cited for Mechanism of Action).[5][1][4][6][7][8] Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Aminopyridine | 462-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 3-Aminopyridine in Environmental Matrices via Isotope Dilution LC-MS/MS

This Application Note is structured to guide researchers through the rigorous quantification of 3-Aminopyridine (3-AP) in environmental matrices.

Editorial Note on Isotope Usage: This protocol specifically addresses the use of 3-Aminopyridine-D6 . As a Senior Application Scientist, I must highlight a critical physicochemical phenomenon: Hydrogen-Deuterium Exchange (HDX) . While the reagent is supplied as D6 (fully deuterated), the two deuterium atoms on the exocyclic amine group (–ND₂) are labile. In the presence of protic solvents (water, methanol) used in environmental extraction and LC mobile phases, these will rapidly exchange with solvent protons to form –NH₂. Consequently, the analyte detected by the mass spectrometer will effectively be 3-Aminopyridine-D4 (ring-deuterated). This protocol is designed to account for this in situ transformation to ensure accurate MRM targeting.

Executive Summary

3-Aminopyridine (3-AP) is a highly polar, basic pyridine derivative used as an avicide (Avitrol) and a pharmaceutical intermediate. Its high water solubility and potential for environmental mobility necessitate sensitive monitoring in surface water and soil. This protocol details a robust LC-MS/MS methodology using 3-Aminopyridine-D6 as an internal standard (IS).

The method utilizes Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange chemistry to overcome the retention challenges posed by 3-AP's polarity. The use of the D6 isotopologue corrects for significant matrix effects (ion suppression) common in environmental samples, provided the analyst accounts for the rapid exchange of amine-deuteriums in aqueous media.

Chemical Profile & Stability[1][2]

| Property | Analyte: 3-Aminopyridine (Native) | Internal Standard: 3-Aminopyridine-D6 (Reagent) | Detected Species (In Mobile Phase) |

| CAS Number | 462-08-8 | N/A (Isotopologue) | N/A |

| Formula | C₅H₆N₂ | C₅D₆N₂ | C₅D₄H₂N₂ (Ring-D4) |

| Molecular Weight | 94.11 g/mol | 100.15 g/mol | 98.14 g/mol |

| pKa | ~6.0 (Basic) | ~6.0 | ~6.0 |

| LogP | 0.43 (Hydrophilic) | 0.43 | 0.43 |

| Storage | 2-8°C, Protect from light | -20°C, Desiccated | Stable in solution for 24h |

Critical Mechanism: H/D Exchange The following diagram illustrates why the mass spectrometer must be tuned for the D4 species, even when D6 is spiked.

Figure 1: Mechanism of amine-deuterium exchange in protic solvents. The ring deuteriums are stable, but amine deuteriums exchange with solvent protons, shifting the target mass.

Materials & Reagents

-

Standards: 3-Aminopyridine (>99%), 3-Aminopyridine-D6 (>98% isotopic purity).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Formate (10M stock), Formic Acid (FA).

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60mg/3mL.

-

Why: 3-AP is basic (pKa ~6). Cation exchange retains the charged amine, allowing aggressive washing of neutral interferences.

-

Sample Preparation Protocols

Internal Standard Spiking Solution

-

Stock: Dissolve 1 mg 3-Aminopyridine-D6 in 10 mL ACN (100 µg/mL). Store at -20°C.

-

Working IS: Dilute Stock to 100 ng/mL in Water/MeOH (95:5).

-

Note: At this stage, the D6 converts to D4. This is expected.

-

Protocol A: Surface/Ground Water (Low Particulate)

-

Filtration: Filter 100 mL sample through 0.45 µm glass fiber filter.

-

pH Adjustment: Acidify sample to pH 3.0 using Formic Acid.

-

Reasoning: Ensures 3-AP is fully protonated (cationic) to bind to the MCX sorbent.

-

-

Spike: Add 50 µL of Working IS (100 ng/mL) to the sample.

-

SPE Conditioning:

-

3 mL MeOH

-

3 mL acidified Water (pH 3)

-

-

Loading: Pass sample through cartridge at <5 mL/min.

-

Washing (Critical for Matrix Removal):

-

Wash 1: 3 mL 2% Formic Acid in Water (Removes salts/proteins).

-

Wash 2: 3 mL 100% Methanol (Removes neutral organics/hydrophobics). 3-AP remains bound by ionic interaction.

-

-

Elution: Elute with 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol .

-

Mechanism: High pH deprotonates the analyte, breaking the ionic bond with the sorbent.

-

-

Reconstitution: Evaporate to dryness under N₂ (ambient temp). Reconstitute in 200 µL Mobile Phase A.

Protocol B: Soil/Sediment

-

Extraction: Weigh 5 g soil into a 50 mL centrifuge tube.

-

Spike: Add 50 µL Working IS. Equilibrate for 30 mins.

-

Solvent: Add 10 mL MeOH:0.1M HCl (50:50) .

-

Reasoning: Acidic extraction helps desorb the basic pyridine from soil cation-exchange sites (clay/humic acid).

-

-

Agitation: Shake vigorously (30 min) or sonicate (15 min). Centrifuge at 4000 rpm.

-

Dilution: Take 1 mL of supernatant and dilute with 9 mL water (to reduce organic content <10% for SPE loading).

-

SPE: Proceed as per Protocol A (Step 4).

LC-MS/MS Instrumentation & Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

Liquid Chromatography[2][5][6][7]

-

Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

-

Selection Logic: Biphenyl phases offer enhanced pi-pi selectivity for aromatic pyridines compared to standard C18, improving retention of polar aromatics.

-

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.35 mL/min.

-

Injection Vol: 5-10 µL.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold (Trapping) |

| 1.0 | 5 | Start Gradient |

| 5.0 | 90 | Elution |

| 6.0 | 90 | Wash |

| 6.1 | 5 | Re-equilibration |

| 9.0 | 5 | End |

Mass Spectrometry (MRM Parameters)

Ionization: Electrospray Ionization (ESI), Positive Mode. Source Temp: 350°C | Capillary: 4000 V.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |

| 3-Aminopyridine | 95.1 [M+H]⁺ | 78.1 (-NH₃) | 50 | 20 | Quant |

| 51.1 (Ring break) | 50 | 35 | Qual | ||

| 3-AP-D4 (IS) | 99.1 [M+H]⁺ | 82.1 (-NH₃) | 50 | 20 | Quant |

| (Derived from D6) | 54.1 (Ring break) | 50 | 35 | Qual |

Note on IS Transitions: The Precursor is 99.1 (not 101) due to amine H/D exchange. The Product 82.1 represents the loss of NH₃ (mass 17), preserving the D4 ring.

Analytical Workflow & Logic

Figure 2: Analytical workflow emphasizing the role of the IS in correcting matrix effects.

Validation & Quality Control

To ensure Trustworthiness , the following QC steps are mandatory for every batch:

-

Linearity: 7-point calibration curve (0.5 – 100 ng/mL). R² > 0.995.[1][2]

-

Weighting: 1/x or 1/x² is recommended due to the wide dynamic range.

-

-

Recovery Check:

-

Spike a blank matrix before extraction (Pre-spike) and after extraction (Post-spike).

-

Absolute Recovery = (Area Pre-spike / Area Post-spike) × 100.

-

Target: 70-120%.

-

-

Matrix Effect (ME) Calculation:

-

ME (%) = [(Area Post-spike / Area Solvent Standard) - 1] × 100.

-

Negative values indicate suppression. The D6 (D4) IS corrects for this relative to the analyte, but absolute suppression >50% requires method re-optimization (e.g., higher dilution).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No IS Signal (m/z 101) | Incorrect Mass Targeting | Target m/z 99.1 (D4). The D6 amine deuteriums have exchanged with water. |

| Broad Peaks | pH Mismatch | Ensure Mobile Phase A is buffered (Ammonium Formate). Pyridines tail badly in unbuffered acids. |

| Low Recovery (Soil) | Ionic Binding | Increase acid strength in extraction solvent or use heated agitation (40°C). |

| High Backpressure | Particulates | Ensure 0.45 µm filtration; Soil extracts may require high-speed centrifugation (>10k rpm). |

References

-

United States Environmental Protection Agency (EPA). (2023). Aminopyridines: Environmental Occurrence and Toxicity Data. EPA CompTox Chemicals Dashboard. [Link]1]

-

National Institutes of Health (NIH). (2005). Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification. Journal of Chromatography B. [Link]3]

-

Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]

Sources

- 1. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdpr.ca.gov [cdpr.ca.gov]

- 3. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Aminopyridine-D6

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 6, 2026[1][2]

Introduction: The Isotopic Integrity Challenge

Welcome to the technical guide for 3-Aminopyridine-D6 (3-AP-D6) . If you are reading this, you are likely facing a discrepancy in your mass spectrometry signals (M+4 vs. M+6) or seeing "vanishing" peaks in your NMR spectrum.

The Core Problem: 3-Aminopyridine-D6 contains two distinct types of deuterium labels with vastly different stability profiles:

-

Labile Deuterons (N-D): The two deuteriums on the amino group (

) are chemically labile.[1] They undergo rapid hydrogen-deuterium exchange (HDX) with any protic solvent (water, methanol, alcohols) or atmospheric moisture.[1][2] -

Non-Labile Deuterons (C-D): The four deuteriums on the pyridine ring are robust but can be compromised under specific catalytic conditions (extreme pH or high thermal stress).[1]

This guide provides the protocols necessary to distinguish between expected chemical behavior and sample degradation.

Module 1: Troubleshooting "Mass Shift" in LC-MS

Scenario: You purchased 3-AP-D6 (MW ~100.15), but your LC-MS signal predominantly shows the M+4 isotopologue (MW ~98.[1][2]14) instead of the expected M+6.[1]

Root Cause Analysis

This is rarely a product defect.[1][2] It is a fundamental chemical equilibrium issue. In standard Reverse Phase LC (RPLC) mobile phases (which contain

The Exchange Equation:

Diagnostic Protocol

| Observation | Solvent System | Diagnosis | Action Required |

| M+6 Signal | Aprotic (e.g., dry Acetonitrile, DCM) | Intact. No exchange has occurred.[1][2] | Maintain anhydrous conditions.[1][2] |

| M+4 Signal | Protic (e.g., Water/MeOH + Formic Acid) | Expected. Rapid N-D washout.[1][2] | None. Use M+4 as your quantitative transition. |

| < M+4 Signal | Acidic + High Heat (>60°C) | Ring Exchange. C-D bonds are breaking.[1][2] | Lower temperature; adjust pH to neutral. |

Strategic Recommendation for LC-MS

Do not attempt to preserve the M+6 species in aqueous chromatography.[1][2] It is chemically futile.[1][2]

-

Protocol: Set your Mass Spec method to monitor the M+4 species (Ring-D4) as the internal standard.

-

Validation: Ensure the retention time of the M+4 species matches the unlabeled standard exactly (deuterium isotope effects on retention are negligible here).

Module 2: NMR Solvent Selection & Signal Preservation

Scenario: You need to verify the full D6 enrichment, but the amino signal is absent or integrated incorrectly in proton NMR.

The "Safe Zone" Solvent Matrix

To observe the full D6 species or prevent back-exchange, you must select solvents based on their proton-donating capability.[2]

Figure 1: Decision tree for NMR solvent selection based on analytical goals.

Critical Protocol: Anhydrous NMR Preparation

To confirm M+6 purity (presence of

-

Solvent: Use DMSO-

or -

Drying: Pre-treat solvent with activated 3Å molecular sieves for 12 hours.

-

Glassware: Oven-dry NMR tubes at 120°C for 1 hour.

-

Transfer: Dissolve 3-AP-D6 under an inert atmosphere (Nitrogen/Argon) if possible.

-

Result: You should see no peaks (silent spectrum) if fully deuterated.[1][2] If exchange occurs, a broad singlet (amine) or aromatic signals (ring) will appear.[1][2]

Module 3: Storage & Stability (Preventing Degradation)

Scenario: The compound was M+6 upon arrival but degraded to M+4 or lower after 3 months of storage.

Mechanism of Failure:

3-Aminopyridine is hygroscopic .[1][2] If stored in a standard vial without desiccation, it absorbs atmospheric water.[1][2] This water acts as a proton source, driving the equilibrium toward

Storage Protocol (Standard Operating Procedure)

| Parameter | Specification | Reason |

| Temperature | -20°C | Slows kinetic exchange rates.[1][2] |

| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air.[1][2] |

| Container | Amber Vial + Parafilm | Prevents photolytic degradation (slow) and gas exchange.[1][2] |

| Desiccant | Required | Place the vial inside a secondary jar containing Drierite/Silica. |

Module 4: Advanced Mechanism (Ring Stability)

Scenario: You are running a reaction at high temperature (100°C) and seeing loss of Ring Deuterium (C-D).[1]

While ring deuterons are stable, acid catalysis can activate the pyridine ring for Electrophilic Aromatic Substitution (EAS), leading to H/D exchange.

Figure 2: Risk pathway for Ring-Deuterium loss via acid-catalyzed exchange.[1][2]

Prevention:

-

Avoid Strong Acids: Do not use HCl or TFA at high temperatures with this standard.

-

Buffer Control: Maintain pH > 6.0 during sample preparation to keep the pyridine nitrogen unprotonated.

Frequently Asked Questions (FAQ)

Q: Can I use 3-AP-D6 as an internal standard for quantitative LC-MS of 3-Aminopyridine? A: Yes, absolutely. However, you must track the M+4 transition . The loss of the 2 amine deuterons is consistent and reproducible in aqueous mobile phases. The ring deuterons (D4) are the quantitative anchor.

Q: My certificate of analysis says "Isotopic Enrichment > 99%", but I see protons in the NMR.

A: Check your solvent. If you used standard

Q: Is the exchange reversible?

A: Yes. If you have "lost" the amine deuterons (turned into

References

-

IUPAC Dissociation Constants. Pyridin-3-amine pKa data. National Institutes of Health (PubChem).[1] Link[1][2]

-

Hydrogen-Deuterium Exchange (HDX) Methodology. General principles of amide/amine exchange kinetics. American Chemical Society (ACS) & NIH.[1][2] Link[1][2]

-

Internal Standard Selection Guidelines. Best practices for deuterated standards in LC-MS. ResolveMass Laboratories. Link

-

Acid-Catalyzed Exchange Mechanisms. Electrophilic aromatic substitution and H/D exchange.[1][2] Chemistry LibreTexts.[1][2] Link

Sources

Technical Support Center: LC-MS/MS Optimization for 3-Aminopyridine-D6

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: 3-Aminopyridine-D6 (Internal Standard) Method Development & Troubleshooting

Introduction: The "Hidden" Complexity of Small Polar Amines

Welcome to the technical guide for 3-Aminopyridine-D6 (3-AP-D6). While often treated as a simple internal standard (IS) for quantifying 3-aminopyridine (a genotoxic impurity or metabolic marker), this molecule presents specific physicochemical challenges in mass spectrometry.

The Core Problem: 3-AP is a small, highly polar, basic amine (

This guide moves beyond generic parameters, offering a self-validating workflow to ensure your data integrity.

Module 1: Mass Spectrometry Parameters (The Source)

Ionization & Transitions

Mode: ESI Positive (

Critical Alert: The H/D Exchange Phenomenon

If you purchase "3-Aminopyridine-D6" (fully deuterated), it contains 4 Deuteriums on the ring and 2 Deuteriums on the amine group (

-

In Dry Solvent (DMSO/MeCN): Precursor is

101 . -

In Aqueous Mobile Phase (Water/MeOH): The 2 amine Deuteriums rapidly exchange with Hydrogen from the solvent. The molecule effectively becomes 3-Aminopyridine-D4 in situ.

-

Result: You must monitor the exchanged mass, or you will see zero signal .

Optimized MRM Table

| Compound | State | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Mechanism |

| 3-Aminopyridine | Native | 95.1 | 78.1 | 20 - 25 | 50 | Loss of |

| 95.1 | 51.1 | 35 - 40 | 50 | Ring Fragmentation | ||

| 3-AP-D6 | In Aqueous Mobile Phase | 99.1 * | 82.1 | 20 - 25 | 50 | Loss of |

| 3-AP-D6 | In Anhydrous Solvent | 101.1 | 84.1 | 20 - 25 | 50 | Loss of |

*Note: The 99.1 transition assumes rapid exchange of the 2 amine deuteriums with solvent protons. This is the standard operating condition for LC-MS.

Source Gas Parameters (Agilent/Sciex/Waters General)

Small amines are volatile but require high desolvation to reduce background noise from solvent clusters.

-

Gas Temp: 300°C – 350°C (High temp aids desolvation of polar mobile phases).

-

Gas Flow: 10 – 12 L/min.

-

Nebulizer: 35 – 45 psi.

-

Capillary Voltage: 2500 – 3500 V (Lower voltage preferred; high voltage causes in-source fragmentation of labile amines).

Module 2: Chromatographic Strategy

Standard C18 columns often fail to retain 3-AP, causing it to elute in the void volume (suppression zone).

Recommended Workflow: HILIC or High-pH RP

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

-

Column: Silica or Zwitterionic (e.g., ZIC-HILIC).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

-

Gradient: Start high organic (95% B)

60% B. -

Benefit: Excellent retention and sensitivity (high organic content boosts ESI efficiency).

Option B: High-pH Reversed Phase

-

Column: C18 with high pH stability (e.g., Waters XBridge, Agilent Poroshell HPH).

-

Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).

-

Logic: At pH 10, 3-AP (

6) is neutral (deprotonated), increasing hydrophobicity and retention on C18.

Module 3: Troubleshooting & Logic

The "Deuterium Isotope Effect" (Retention Time Shift)

Deuterium (D) is slightly less lipophilic than Hydrogen (H). In Reversed-Phase chromatography, 3-AP-D6 (D4 form) will elute slightly earlier than the native 3-AP.

-

Symptom: The IS peak is "chopped" or missing if the MRM window is too tight.

-

Fix: Widen the expected RT window by

0.2 min for the IS channel.

Visual Troubleshooting Logic

Figure 1: Decision tree for diagnosing signal loss in deuterated aminopyridine analysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my 3-AP-D6 signal intensity drop over 24 hours in the autosampler?

-

Answer: While the ring deuteriums are stable, the amine group is reactive. If your sample solvent contains aldehydes or ketones (impurities in low-grade MeOH/MeCN), 3-AP will form Schiff bases.

-

Fix: Use LC-MS grade solvents only. Store samples at 4°C in amber vials.

Q2: Can I use 3-Aminopyridine-D4 instead of D6?

-

Answer: Yes, and it is often preferred. Commercial "D4" standards usually label the pyridine ring only. These are immune to the solvent H/D exchange issue described above, ensuring the precursor mass remains constant regardless of the mobile phase.

Q3: My calibration curve is non-linear at the lower end. Why?

-

Answer: This is often due to adsorption. Amines stick to glass vials and steel surfaces.

-

Fix: Use polypropylene vials or deactivated glass (silanized). Add 0.1% formic acid to the sample diluent to keep the amine charged and soluble.

References

-

Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0842EN.

-

Zhang, Y., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry, 86(10).

-

NIST Chemistry WebBook. 3-Aminopyridine Mass Spectrum & Fragmentation Data.[4]

-

Wang, S., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at Carbon Centers: Preparation of Internal Standards for Quantitative Analysis. Molecules.[1][2][4][5][6][7][8][9][10]

Sources

- 1. 3-Aminopyridine | SIELC Technologies [sielc.com]

- 2. agilent.com [agilent.com]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. helixchrom.com [helixchrom.com]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

Improving peak shape and resolution for 3-aminopyridine in HPLC

Department: Chromatography Applications Engineering Subject: Troubleshooting Peak Shape, Retention, and Resolution for 3-Aminopyridine Ticket Status: Open

Executive Summary: The "Problem Child" of Pyridines

3-Aminopyridine (3-AP) presents a classic chromatographic "double trouble": it is both basic (pyridine nitrogen pKa ~6.0) and highly polar (logP ~0.1).

-

The Tailing Trap: On standard silica columns, the protonated nitrogen interacts with residual silanols via cation exchange, causing severe tailing ("shark fin" peaks).

-

The Retention Gap: Its hydrophilicity leads to rapid elution (often in the void volume,

) on standard C18 columns, making quantitation impossible.

This guide moves beyond generic advice, offering three distinct, self-validating protocols to solve these issues based on your available instrumentation and column inventory.

Visual Decision Matrix: Select Your Protocol

Figure 1: Decision tree for selecting the optimal chromatographic strategy based on laboratory constraints and specific failure modes.

Ticket #001: Severe Peak Tailing (Asymmetry > 1.5)

User Complaint: "My 3-AP peak looks like a shark fin. The tail drags for minutes, ruining resolution from impurities."

Root Cause Analysis:

At standard HPLC pH (3.0–5.0), the pyridine nitrogen (pKa ~6.0) is protonated (

Protocol A: The "High pH" Strategy (Recommended)

Best for: Labs with Hybrid-Silica columns (e.g., Waters XBridge, Phenomenex Gemini).

The Fix: Operate at pH 8.5 – 10.0 . At this pH, 3-AP is deprotonated (neutral free base). Neutral molecules do not interact with silanols via cation exchange.

-

Column: Hybrid C18 (Must be rated to pH 10+).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

-

Mobile Phase B: Acetonitrile.[1]

-

Why it works: The high pH suppresses the ionization of 3-AP. The neutral molecule retains better on C18 (hydrophobic interaction) and elutes with perfect symmetry.

Protocol B: The "Ion-Pairing" Strategy (Legacy)

Best for: Labs restricted to standard C18 columns.

The Fix: Add an anionic ion-pairing reagent to "mask" the charge.

-

Column: Standard C18 (End-capped).

-

Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Why it works: The sulfonate anion (

) pairs with the protonated 3-AP ( -

Warning: Ion-pairing reagents are "sticky." Dedicate the column to this method; you will never fully wash the reagent off.

Ticket #002: Poor Retention (Eluting in Void)

User Complaint: "The peak comes out at 0.8 minutes with the solvent front. I cannot integrate it reliably."